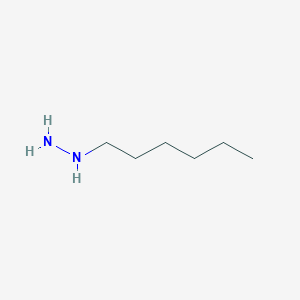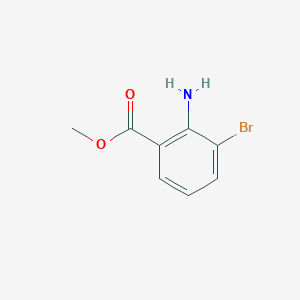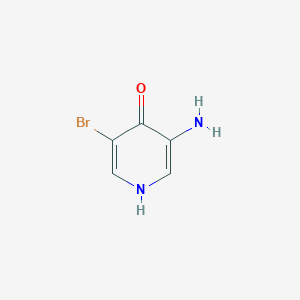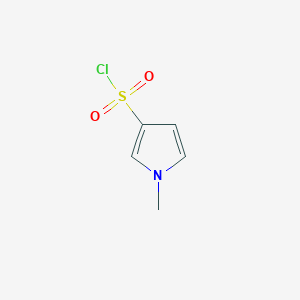![molecular formula C18H27NO4 B168487 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester CAS No. 1164-14-3](/img/structure/B168487.png)
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as EPHEDRINE, which is a synthetic derivative of ephedrine. It is a white crystalline powder that is soluble in water and alcohol.
Mécanisme D'action
EPHEDRINE acts primarily as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are located throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system.
Effets Biochimiques Et Physiologiques
EPHEDRINE has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, which can lead to increased energy and alertness. It also increases the release of glucose from the liver, which can provide additional energy to the body.
Avantages Et Limitations Des Expériences En Laboratoire
EPHEDRINE has several advantages and limitations for lab experiments. Its ability to stimulate the sympathetic nervous system makes it useful for studying the effects of sympathetic activation on various physiological processes. However, its effects can be difficult to control, and it can be toxic at high doses.
Orientations Futures
There are several future directions for research on EPHEDRINE. One potential area of research is its use as a potential treatment for obesity. EPHEDRINE has been shown to increase metabolism and reduce appetite, which could make it a useful tool for weight loss. Another area of research is its potential use as a performance-enhancing drug. EPHEDRINE has been shown to improve endurance and reduce fatigue, which could make it useful for athletes. Finally, there is potential for EPHEDRINE to be used in the development of new drugs for various medical conditions. Its ability to stimulate the sympathetic nervous system makes it a promising candidate for drug development.
Méthodes De Synthèse
The synthesis of EPHEDRINE involves a multistep process that starts with the reaction of benzaldehyde and ethyl acetoacetate in the presence of a base to form 3-phenyl-2-butanone. This intermediate is then reacted with ethylamine to form the corresponding imine, which is reduced with sodium borohydride to form EPHEDRINE.
Applications De Recherche Scientifique
EPHEDRINE has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EPHEDRINE has been used as a bronchodilator to treat asthma and other respiratory disorders. It has also been used as a stimulant to treat narcolepsy and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
ethyl 4-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-8-13-19(14-12-18(21)23-4-2)15-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLYHKDNSYWZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(CCC(=O)OCC)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
